molecular formula C9H9ClO2 B8735387 (2-Chloro-phenoxy)-acetone

(2-Chloro-phenoxy)-acetone

Cat. No.: B8735387
M. Wt: 184.62 g/mol
InChI Key: SSXMWSSFAMRRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-phenoxy)-acetone (CAS: Not explicitly provided in evidence) is a substituted acetophenone derivative characterized by a phenoxy group with a chlorine substituent at the ortho-position (2-position) and an acetone moiety. Its structural formula is C₆H₄Cl-O-CH₂-CO-CH₃, combining a chlorinated aromatic ring with a ketone functional group.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-(2-chlorophenoxy)propan-2-one

InChI

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3

InChI Key

SSXMWSSFAMRRMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations

The position of the chlorine atom on the phenoxy ring significantly alters chemical behavior. Key comparisons include:

Compound Name Chlorine Position Molecular Formula Key Properties/Applications Reference
(2-Chloro-phenoxy)-acetone Ortho (2) C₉H₉ClO₂ High steric hindrance; moderate polarity Inferred
(4-Chloro-phenoxy)-acetone Para (4) C₉H₉ClO₂ Lower steric hindrance; higher solubility in polar solvents
(3-Chloro-phenoxy)-acetone Meta (3) C₉H₉ClO₂ Intermediate reactivity; used in dye synthesis
Ethyl 2-(4-chlorophenoxy)acetoacetate Para (4) C₁₂H₁₃ClO₄ Ester derivative; used in polymer chemistry

Structural Insights :

  • Ortho-substituted derivatives exhibit reduced solubility due to steric effects, limiting their utility in aqueous reactions .
  • Para-substituted analogues show enhanced electronic delocalization, improving stability in oxidation reactions .

Functional Group Variations

Acetamide vs. Acetone Derivatives
  • 2-(2-Chlorophenoxy)acetamide: Replaces the ketone with an amide group, increasing hydrogen-bonding capacity and bioavailability. Used in antiviral drug development .
  • This compound: The ketone group enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions) .
Dichloro Derivatives
  • 2-(2,6-Dichlorophenoxy)acetic acid: A herbicidal agent with dual chlorine substituents, demonstrating higher herbicidal activity but lower thermal stability compared to mono-chloro analogues .

Pharmacological Potential

  • Antimicrobial Activity: Chlorophenoxy derivatives exhibit structure-dependent efficacy. Ortho-chloro analogues show moderate activity against Gram-positive bacteria, while para-substituted variants are more effective against fungi .
  • Anti-inflammatory Properties: Ketone-containing derivatives like this compound inhibit cyclooxygenase (COX) enzymes, comparable to ibuprofen derivatives .

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